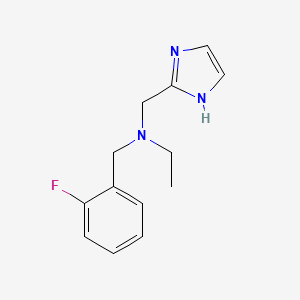![molecular formula C21H27N5 B3809456 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B3809456.png)
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole
Descripción general
Descripción
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole, also known as MPI-0479605, is a novel small molecule inhibitor of the TLR8 receptor. TLR8 is an important member of the Toll-like receptor family, which plays a crucial role in the innate immune response. The activation of TLR8 can lead to the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including autoimmune disorders, infectious diseases, and cancer.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole involves the inhibition of TLR8-mediated signaling pathways. TLR8 is a single-pass transmembrane receptor that recognizes single-stranded RNA from viruses and bacteria. Upon ligand binding, TLR8 recruits adaptor proteins, such as MyD88 and TRIF, which activate downstream signaling pathways, including the NF-κB and MAPK pathways. This compound inhibits TLR8-mediated cytokine production by blocking the recruitment of MyD88 and TRIF to TLR8.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a preclinical study, this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12, in human PBMCs and DCs. Additionally, this compound was shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. These findings suggest that this compound may have potential therapeutic applications in cancer and other TLR8-mediated diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which allows for easy synthesis and modification. Additionally, this compound has been extensively studied in preclinical models, which provides a strong foundation for future research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole. One direction is to further elucidate the mechanism of action of this compound and its downstream effects on TLR8-mediated signaling pathways. Additionally, future studies could investigate the potential therapeutic applications of this compound in other TLR8-mediated diseases, such as autoimmune disorders and infectious diseases. Finally, future research could focus on the development of more potent and selective TLR8 inhibitors based on the structure of this compound.
Aplicaciones Científicas De Investigación
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In a preclinical study, this compound was found to be a potent inhibitor of TLR8-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs) and dendritic cells (DCs). Moreover, this compound was shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. These findings suggest that this compound may have potential therapeutic applications in cancer and other TLR8-mediated diseases.
Propiedades
IUPAC Name |
4-[[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-3-5-18-14-21(24-16(2)23-18)26-12-10-25(11-13-26)15-17-6-4-7-20-19(17)8-9-22-20/h4,6-9,14,22H,3,5,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMIVOZHUMSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCN(CC2)CC3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3809379.png)
![3-(4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B3809381.png)
![N-cyclopropyl-N-[4-(methylthio)benzyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3809387.png)
![N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide](/img/structure/B3809396.png)
![methyl 5-[(dimethylamino)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3809399.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B3809400.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3809411.png)
![3-benzyl-4-[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B3809429.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3809443.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-(2-thienyl)butanamide](/img/structure/B3809448.png)
![N-benzyl-N-methyl-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3809462.png)
![2-(4-morpholinyl)-N-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B3809466.png)
![N-benzyl-3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3809469.png)
